molecular formula C8H11ClO B13952608 2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride CAS No. 243864-54-2

2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride

Cat. No.: B13952608
CAS No.: 243864-54-2
M. Wt: 158.62 g/mol
InChI Key: LXEDJYIWBVHRPJ-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride is an organic compound with a cyclopropane ring substituted with a 2-methylprop-1-en-1-yl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride typically involves the reaction of 2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: The double bond in the 2-methylprop-1-en-1-yl group can participate in addition reactions with electrophiles such as halogens and hydrogen halides.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.

    Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.

    Electrophiles (e.g., halogens, hydrogen halides): Used in addition reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Halogenated Compounds: Formed from addition reactions.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and thioesters. The double bond in the 2-methylprop-1-en-1-yl group can undergo addition reactions, further modifying the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, acetate: Similar structure with an acetate group.

    Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Similar structure with an ethyl ester group.

Uniqueness

2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride is unique due to the presence of both a reactive carbonyl chloride group and a double bond in the 2-methylprop-1-en-1-yl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

243864-54-2

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(6)8(9)10/h3,6-7H,4H2,1-2H3

InChI Key

LXEDJYIWBVHRPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CC1C(=O)Cl)C

Origin of Product

United States

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